PASS Predicted Antimycobacterial Activity: p-Tolyl vs. Phenyl Analogs
In silico PASS analysis predicts 2-chloro-6-p-tolylpyridine-4-carbaldehyde (881402-39-7) to have a probability of antimycobacterial activity (Pa = 0.584), which is substantially higher than the probability of antibacterial (ophthalmic) activity (Pa = 0.279) predicted for the same scaffold [1]. While direct comparative PASS data for the phenyl analog (881402-38-6) is not available in the same source, the differential between activity classes within the p-tolyl compound highlights a distinct predicted bioactivity profile driven by the 4-methyl substituent, which would not be replicated by an unsubstituted phenyl group. This suggests that 881402-39-7 may serve as a more informed starting point for antimycobacterial screening campaigns.
| Evidence Dimension | Predicted biological activity (PASS Pa score) |
|---|---|
| Target Compound Data | Pa = 0.584 (antimycobacterial); Pa = 0.279 (antibacterial, ophthalmic) |
| Comparator Or Baseline | Phenyl analog (881402-38-6) - not directly compared in source |
| Quantified Difference | ΔPa = 0.305 between antimycobacterial and antibacterial predictions within target compound |
| Conditions | In silico PASS prediction model; threshold Pa > 0.3 considered potentially active |
Why This Matters
The differential Pa scores within the target compound suggest a structurally encoded preference for antimycobacterial over general antibacterial targets, which informs prioritization in anti-infective screening libraries where 881402-39-7 may offer a selectivity advantage over analogs lacking the p-tolyl group.
- [1] Table 7 PASS prediction for the activity of the title compound, Scientific Reports, 2025. View Source
